Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC17474283
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-5-17-10(15)13(6-7-13)8-9-14-11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
| Standard InChI Key | VCZHJFSHCDGRJB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CC1)CCNC(=O)OC(C)(C)C |
Introduction
Structural and Functional Features
Molecular Architecture
The compound’s structure integrates three key functional groups: a cyclopropane ring, an ethyl ester moiety, and a Boc-protected aminoethyl side chain. The cyclopropane ring, a strained three-membered carbon ring, confers unique reactivity due to its angle strain, making it susceptible to ring-opening reactions. The ethyl ester group () enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitution reactions. The Boc group () acts as a protective moiety for the primary amine, preventing unwanted side reactions during synthetic sequences.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate typically involves multi-step protocols:
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition reactions, such as the Simmons-Smith reaction, using diiodomethane and a zinc-copper couple.
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Introduction of the Aminoethyl Chain: Alkylation or Michael addition reactions to attach the aminoethyl group to the cyclopropane core.
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Boc Protection: Reaction with di-tert-butyl dicarbonate () under basic conditions to protect the primary amine.
A representative synthesis route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclopropanation | , Zn-Cu couple | Form cyclopropane ring |
| 2 | Aminoethylation | Ethylenediamine, base | Attach aminoethyl side chain |
| 3 | Boc Protection | , DMAP | Protect amine functionality |
Reactivity and Transformations
The compound participates in reactions characteristic of esters and Boc-protected amines:
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Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. For example, treatment with lithium hydroxide () in tetrahydrofuran (THF) produces 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylic acid.
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Amide Formation: The carboxylic acid derivative can couple with amines via reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form amides, expanding its utility in peptide synthesis.
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Boc Deprotection: Exposure to trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for subsequent functionalization.
Applications in Medicinal Chemistry
Peptide Synthesis
The Boc group’s stability under basic conditions makes this compound a valuable intermediate in solid-phase peptide synthesis (SPPS). It enables sequential assembly of peptide chains while minimizing side reactions.
Drug Discovery
Cyclopropane-containing compounds are increasingly explored for their bioactivity. Derivatives of this compound have shown preliminary activity in:
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Protease Inhibition: Structural analogs inhibit viral proteases (e.g., SARS-CoV-2 3CL protease) by forming covalent adducts with catalytic residues.
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Anticancer Agents: Cyclopropane rings enhance membrane permeability, facilitating interaction with intracellular targets like tubulin or DNA repair enzymes.
Industrial and Research Utility
Scalable Synthesis
The compound’s synthetic accessibility supports large-scale production for pharmaceutical manufacturing. Optimized protocols using cost-effective catalysts (e.g., DMAP) ensure high yields (>85%).
Material Science
Cyclopropane derivatives are investigated for polymer modification, where ring-opening reactions introduce cross-linking sites to enhance material durability.
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